Cas no 315670-16-7 (N-4-(Hydrazinocarbonyl)phenylbutanamide)

N-4-(Hydrazinocarbonyl)phenylbutanamide is a specialized organic compound featuring both hydrazine and amide functional groups, making it a versatile intermediate in synthetic chemistry. Its molecular structure allows for selective reactivity, particularly in the formation of hydrazide derivatives and heterocyclic compounds. The compound is valued for its potential applications in pharmaceutical and agrochemical research, where it may serve as a precursor for active ingredients or bioactive molecules. Its well-defined purity and stability under controlled conditions ensure consistent performance in synthetic workflows. Researchers may also utilize it in conjugation reactions or as a building block for more complex architectures, leveraging its bifunctional nature for tailored molecular design.
N-4-(Hydrazinocarbonyl)phenylbutanamide structure
315670-16-7 structure
Product Name:N-4-(Hydrazinocarbonyl)phenylbutanamide
CAS No:315670-16-7
MF:C11H15N3O2
MW:221.255702257156
CID:3046132
PubChem ID:2106432
Update Time:2025-11-07

N-4-(Hydrazinocarbonyl)phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(Hydrazinocarbonyl)phenyl]butanamide
    • N-(4-(hydrazinecarbonyl)phenyl)butyramide
    • STK027322
    • N-[4-(hydrazinylcarbonyl)phenyl]butanamide
    • Z56968135
    • N-[4-(hydrazinecarbonyl)phenyl]butanamide
    • 315670-16-7
    • SR-01000050333-1
    • Oprea1_818366
    • Oprea1_266956
    • AKOS000319510
    • SR-01000050333
    • CS-0362221
    • HMS1787N05
    • N-4-(Hydrazinocarbonyl)phenylbutanamide
    • Inchi: 1S/C11H15N3O2/c1-2-3-10(15)13-9-6-4-8(5-7-9)11(16)14-12/h4-7H,2-3,12H2,1H3,(H,13,15)(H,14,16)
    • InChI Key: RJKMRXKKRPJLJK-UHFFFAOYSA-N
    • SMILES: C(NN)(=O)C1=CC=C(NC(=O)CCC)C=C1

Computed Properties

  • Exact Mass: 221.116426730g/mol
  • Monoisotopic Mass: 221.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 84.2Ų

N-4-(Hydrazinocarbonyl)phenylbutanamide Pricemore >>

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Additional information on N-4-(Hydrazinocarbonyl)phenylbutanamide

Research Brief on N-4-(Hydrazinocarbonyl)phenylbutanamide (CAS: 315670-16-7) in Chemical Biology and Pharmaceutical Applications

N-4-(Hydrazinocarbonyl)phenylbutanamide (CAS: 315670-16-7) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This hydrazide derivative has been explored for its unique chemical properties, which make it a promising candidate for drug development, particularly in the areas of enzyme inhibition and targeted therapy. The compound's structure, featuring a hydrazinecarboxamide moiety linked to a phenylbutanamide scaffold, allows for versatile interactions with biological targets, enabling researchers to investigate its potential as a therapeutic agent or a chemical probe.

Recent studies have focused on the synthesis and characterization of N-4-(Hydrazinocarbonyl)phenylbutanamide, with particular emphasis on its purity and stability under various conditions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to ensure the compound's structural integrity. These characterization efforts are crucial for establishing reliable structure-activity relationships (SAR) and for subsequent biological evaluations.

In pharmacological research, N-4-(Hydrazinocarbonyl)phenylbutanamide has shown interesting activity as a potential inhibitor of certain enzymes involved in inflammatory pathways. Preliminary in vitro studies suggest that the compound may modulate the activity of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development. The hydrazine functional group appears to play a critical role in this inhibitory activity, possibly through interactions with the enzyme's active site. However, further studies are needed to fully elucidate the mechanism of action and to optimize the compound's selectivity and potency.

Another promising area of investigation involves the use of N-4-(Hydrazinocarbonyl)phenylbutanamide as a building block for more complex pharmaceutical compounds. Its reactive hydrazine group allows for convenient conjugation with various pharmacophores, making it a valuable intermediate in medicinal chemistry. Researchers have successfully incorporated this moiety into larger molecular frameworks designed to target specific disease pathways, demonstrating its versatility in drug design.

Recent advancements in formulation science have also explored the compound's potential in drug delivery systems. The amphiphilic nature of N-4-(Hydrazinocarbonyl)phenylbutanamide, resulting from its combination of polar and non-polar regions, makes it an interesting candidate for the development of novel drug carriers. Studies have investigated its ability to form stable complexes with various therapeutic agents, potentially improving their solubility and bioavailability.

Despite these promising developments, challenges remain in the clinical translation of N-4-(Hydrazinocarbonyl)phenylbutanamide-based therapies. Current research is addressing issues related to the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, toxicological evaluations are underway to assess the safety profile of this compound and its derivatives, which is a critical step in the drug development process.

The future research directions for N-4-(Hydrazinocarbonyl)phenylbutanamide appear promising, with several groups investigating its potential in targeted cancer therapies and as a component of combination treatments. The compound's ability to potentially serve as both a therapeutic agent and a targeting moiety makes it particularly interesting for precision medicine applications. Furthermore, computational chemistry approaches are being employed to design optimized derivatives with enhanced biological activity and improved drug-like properties.

In conclusion, N-4-(Hydrazinocarbonyl)phenylbutanamide (CAS: 315670-16-7) represents an important chemical entity in contemporary pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable tool for drug discovery and development. As research progresses, this compound may contribute to the development of novel therapeutic strategies for various diseases, highlighting the importance of continued investigation into its properties and applications.

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